4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C21H13BrCl2N2O3 and a molecular weight of 492.159 g/mol . This compound is notable for its unique structure, which includes bromine, chlorine, and benzoyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-bromo-2-nitroaniline with 2-chlorobenzoyl chloride under specific conditions to form the corresponding hydrazone . This intermediate is then reacted with 2-chlorobenzoic acid in the presence of a coupling agent to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can be compared with other similar compounds, such as:
4-Bromo-2-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a similar structure but with different positions of the chlorine atoms, which may result in different chemical and biological properties.
4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: The presence of an ethoxy group instead of a chlorobenzoyl group can significantly alter its reactivity and applications.
Properties
CAS No. |
765298-50-8 |
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Molecular Formula |
C21H13BrCl2N2O3 |
Molecular Weight |
492.1 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H13BrCl2N2O3/c22-14-9-10-19(29-21(28)16-6-2-4-8-18(16)24)13(11-14)12-25-26-20(27)15-5-1-3-7-17(15)23/h1-12H,(H,26,27)/b25-12+ |
InChI Key |
RHRGTHCZWSNULQ-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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